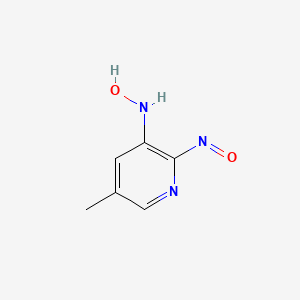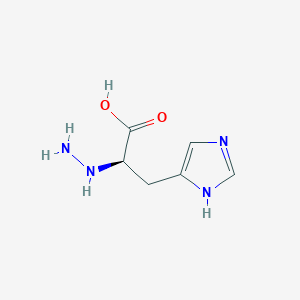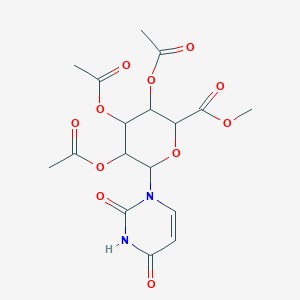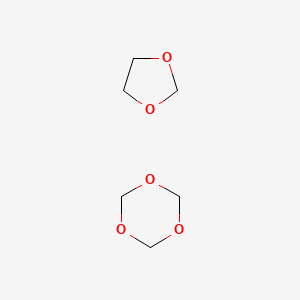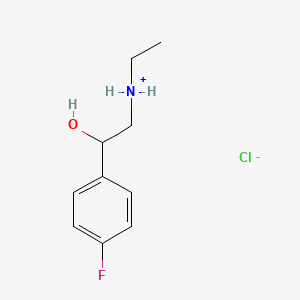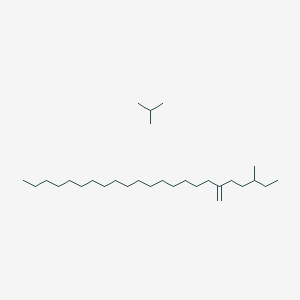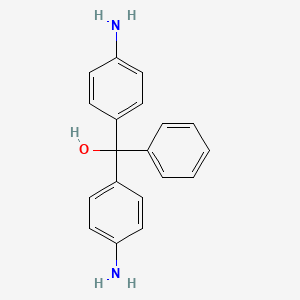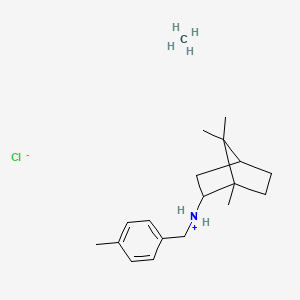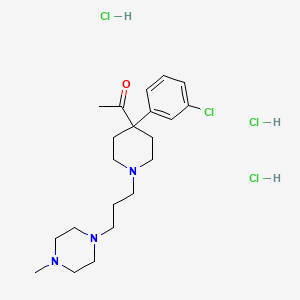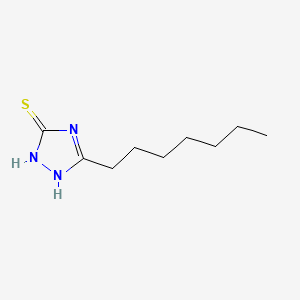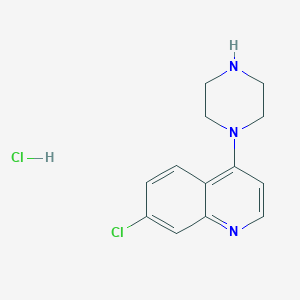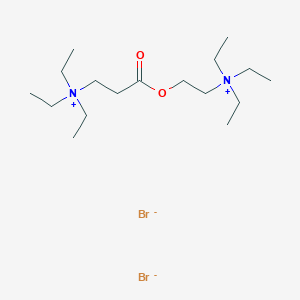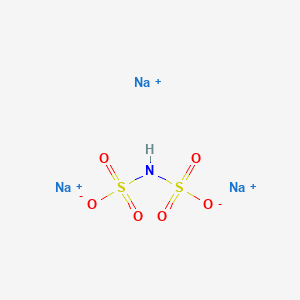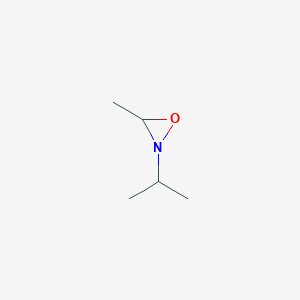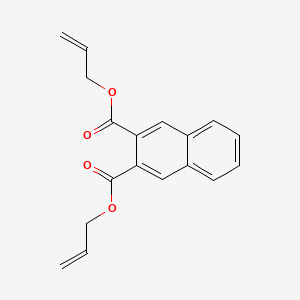
Diallyl naphthalene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diallyl naphthalene-2,3-dicarboxylate can be synthesized through the esterification of naphthalene-2,3-dicarboxylic acid with allyl alcohol . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diallyl naphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diallyl naphthalene-2,3-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diallyl naphthalene-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components . The ester groups can be hydrolyzed to release naphthalene-2,3-dicarboxylic acid, which may have its own biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diallyl phthalate: Similar structure but with a phthalate core instead of a naphthalene core.
Diallyl isophthalate: Contains an isophthalate core.
Diallyl terephthalate: Contains a terephthalate core.
Uniqueness
Diallyl naphthalene-2,3-dicarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to its phthalate and isophthalate analogs.
Propiedades
Fórmula molecular |
C18H16O4 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-3-9-21-17(19)15-11-13-7-5-6-8-14(13)12-16(15)18(20)22-10-4-2/h3-8,11-12H,1-2,9-10H2 |
Clave InChI |
UGPBXVQSRZQNFL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


